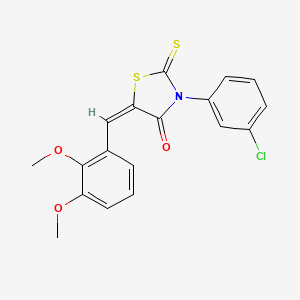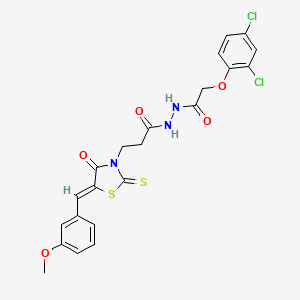![molecular formula C27H38N2O3 B11696905 4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a tert-butyl group, a phenoxyacetyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide typically involves the following steps:
-
Formation of the Phenoxyacetyl Intermediate: : The reaction begins with the preparation of the phenoxyacetyl intermediate. This is achieved by reacting 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature to prevent side reactions.
-
Formation of the Benzohydrazide Intermediate: : The next step involves the preparation of the benzohydrazide intermediate. This is done by reacting 4-tert-butylbenzoic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the hydrazide.
-
Coupling Reaction: : The final step involves the coupling of the phenoxyacetyl intermediate with the benzohydrazide intermediate. This is achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature.
Industrial Production Methods
The industrial production of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide follows similar steps as the laboratory synthesis but on a larger scale. The reactions are carried out in large reactors, and the intermediates are purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: The major products formed are oxides of the original compound.
Reduction: The major products formed are amines.
Substitution: The major products formed depend on the nature of the substituent introduced.
Scientific Research Applications
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide can be compared with other similar compounds, such as:
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a hydrazide group.
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide: This compound has a similar structure but contains an amide group instead of a hydrazide group.
The uniqueness of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H38N2O3 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-tert-butyl-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide |
InChI |
InChI=1S/C27H38N2O3/c1-25(2,3)18-27(7,8)21-13-15-22(16-14-21)32-17-23(30)28-29-24(31)19-9-11-20(12-10-19)26(4,5)6/h9-16H,17-18H2,1-8H3,(H,28,30)(H,29,31) |
InChI Key |
GOEYPSJIJVQSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)

![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)




![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)
![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)

